Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of an ethyl ester group, an ethoxy group, and a tellanyl group attached to a propanoate backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate typically involves the reaction of ethyl 3-ethoxypropionate with a tellurium-containing reagent. One common method is the addition of tellurium tetrachloride to ethyl 3-ethoxypropionate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent oxidation of the tellurium species.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of anion exchange resins as catalysts can enhance the efficiency of the reaction, allowing for mild reaction conditions and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate undergoes various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Tellurium dioxide and ethyl 3-oxopropanoate.
Reduction: this compound telluride.
Substitution: Ethyl 3-(3-substituted-3-oxopropyl)tellanylpropanoate.
Scientific Research Applications
Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and electronic materials
Mechanism of Action
The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate involves its interaction with molecular targets through the tellanyl group. The tellanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxypropionate: Lacks the tellanyl group, making it less reactive in certain chemical reactions.
Ethyl 3-(3-ethoxy-3-oxopropyl)selenanylpropanoate: Contains a selenium atom instead of tellurium, resulting in different chemical properties and reactivity.
Uniqueness
Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is unique due to the presence of the tellanyl group, which imparts distinct chemical reactivity and potential biological activity. The tellanyl group can participate in redox reactions and form covalent bonds with biological molecules, making this compound valuable in various research applications .
Properties
CAS No. |
116460-88-9 |
---|---|
Molecular Formula |
C10H18O4Te |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate |
InChI |
InChI=1S/C10H18O4Te/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3 |
InChI Key |
YRIZUJYDWXHDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Te]CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.